molecular formula C9H5FN2O2 B8422739 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Katalognummer: B8422739
Molekulargewicht: 192.15 g/mol
InChI-Schlüssel: LIRPOUWIAUDIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring This particular compound is characterized by the presence of a fluorine atom at the 7th position, a carbonitrile group at the 6th position, and a keto group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-nitrophenol as the starting material.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclization: The amino group undergoes cyclization with a suitable carbonyl compound to form the benzoxazine ring.

    Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 6th position through a nucleophilic substitution reaction using a suitable cyanating agent.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom and carbonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzoxazines with various functional groups.

Wissenschaftliche Forschungsanwendungen

7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Agricultural Chemistry: The compound is investigated for its herbicidal activity and potential use as a pesticide.

    Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and resins.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

Wirkmechanismus

The mechanism of action of 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll and heme.

    Pathways Involved: By inhibiting protoporphyrinogen oxidase, the compound disrupts the production of essential biomolecules, leading to cellular damage and death in target organisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Flumioxazin: A commercial herbicide with a similar benzoxazine structure.

    Benzoxazinone Derivatives: Compounds with variations in the substituents on the benzoxazine ring.

Uniqueness

7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and carbonitrile group enhances its reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C9H5FN2O2

Molekulargewicht

192.15 g/mol

IUPAC-Name

7-fluoro-3-oxo-4H-1,4-benzoxazine-6-carbonitrile

InChI

InChI=1S/C9H5FN2O2/c10-6-2-8-7(1-5(6)3-11)12-9(13)4-14-8/h1-2H,4H2,(H,12,13)

InChI-Schlüssel

LIRPOUWIAUDIJY-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC2=C(O1)C=C(C(=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.